An In-Depth Technical Guide to the Physicochemical Properties of (2-(Benzylthio)phenyl)boronic acid
An In-Depth Technical Guide to the Physicochemical Properties of (2-(Benzylthio)phenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Benzylthio)phenyl)boronic acid is an organoboron compound featuring a boronic acid functional group ortho to a benzylthio substituent on a phenyl ring. As a member of the boronic acid class, it holds significant potential as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in drug discovery and materials science is predicated on a thorough understanding of its core physicochemical properties. This guide provides a detailed examination of its molecular structure, solubility, stability, acidity, and spectroscopic signature. Furthermore, it outlines standardized experimental protocols for its characterization, offering a comprehensive resource for scientists engaging with this compound in a research and development setting.
Molecular Identity and Core Properties
The fundamental characteristics of (2-(Benzylthio)phenyl)boronic acid define its behavior in chemical and biological systems. The molecule's structure combines the Lewis acidic boronic acid group with a bulky, lipophilic benzylthio group, influencing its steric and electronic properties.
Table 1: Core Physical and Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | (2-(Benzylthio)phenyl)boronic acid | [3] |
| CAS Number | 1221446-33-8 | [3] |
| Molecular Formula | C₁₃H₁₃BO₂S | [4] |
| Molecular Weight | 244.12 g/mol | [4] |
| Appearance | White to off-white solid/powder | Inferred from related compounds[1] |
| Purity | Typically ≥95% |
Stability, Storage, and the Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6] This equilibrium is highly sensitive to the presence of water and can be driven thermally.[7][8] The formation of boroxine is a critical consideration during analysis, synthesis, and storage, as it represents a significant impurity and can complicate analytical techniques like mass spectrometry.[9][10]
The equilibrium between the monomeric acid and the trimeric boroxine is entropically driven and influenced by the electronic nature of the substituents on the phenyl ring.[5][7] For (2-(Benzylthio)phenyl)boronic acid, the presence of the thioether linkage may subtly influence this balance.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Authoritative Insight on Stability and Storage:
-
Stability: The compound is sensitive to moisture and heat, which promote boroxine formation.[7][11] Oxidative stability is another concern for boronic acids, though intramolecular coordination can sometimes enhance resistance to oxidation.[12]
-
Recommended Storage: To maintain purity and prevent degradation, (2-(Benzylthio)phenyl)boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.
Solubility Profile
The solubility of a boronic acid is paramount for its application, dictating the choice of solvent for chemical reactions, purification, and analytical sample preparation. Phenylboronic acids generally exhibit good solubility in polar organic solvents and poor solubility in nonpolar hydrocarbons.[1][13]
Expertise in Solvent Selection: The choice of solvent can significantly impact reaction efficiency, particularly in Suzuki-Miyaura couplings.[8] While ethers and ketones are often good solvents for boronic acids, the presence of the benzylthio group in the target molecule increases its lipophilicity compared to unsubstituted phenylboronic acid, potentially enhancing its solubility in moderately polar solvents like chloroform and ethyl acetate.[8][13]
Table 2: Predicted Solubility Profile of (2-(Benzylthio)phenyl)boronic acid
| Solvent | Predicted Solubility | Rationale & Causality |
| Water | Low to Insoluble | While the boronic acid group offers some polarity, the large hydrophobic benzylthio and phenyl moieties dominate, limiting aqueous solubility.[8][14] |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the boronic acid hydroxyl groups. |
| Acetone, THF, Diethyl Ether | Soluble | Polar aprotic solvents capable of dissolving both the polar and nonpolar regions of the molecule. Ethers are noted as excellent solvents for boronic acids.[8] |
| Chloroform (CHCl₃) | Soluble | A moderately polar solvent effective for compounds with mixed polarity.[8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Hexanes, Heptane | Insoluble | Nonpolar aliphatic hydrocarbons are poor solvents for polar boronic acids.[1] |
Note: This profile is based on the general behavior of substituted phenylboronic acids. Experimental verification is required for precise quantitative data.
Acidity (pKa)
The boronic acid moiety is a Lewis acid, not a Brønsted acid, accepting a hydroxide ion to form a tetrahedral boronate species. The pKa is a measure of this equilibrium. This property is crucial as it governs the compound's behavior in biological systems (e.g., binding to diols in saccharides) and its activation under basic conditions required for many cross-coupling reactions.[1][15]
Spectroscopic Characterization
Spectroscopic methods provide an essential fingerprint for confirming the structure and purity of (2-(Benzylthio)phenyl)boronic acid.
-
¹H NMR Spectroscopy: Proton NMR is the first line of analysis. Expected signals include:
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm corresponding to the nine protons of the two phenyl rings.
-
Methylene Protons (-S-CH₂-): A singlet around δ 4.0-4.5 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary significantly depending on solvent, concentration, and water content.
-
-
¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton. Key signals would include those for the aromatic carbons and the methylene carbon of the benzylthio group. The carbon atom directly attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[18]
-
¹¹B NMR Spectroscopy: Boron-11 NMR is a highly specific technique for characterizing boronic acids. The sp²-hybridized boron atom in the free acid typically shows a signal in the range of δ 28-30 ppm.[15][18] Upon formation of a tetrahedral boronate ester or complex, this signal shifts upfield to approximately δ 8-13 ppm.[15][19] This technique is particularly useful for studying the boronic acid-boroxine equilibrium and interactions with diols.[15]
Experimental Protocols & Workflows
The following protocols describe standardized, self-validating methodologies for the characterization of (2-(Benzylthio)phenyl)boronic acid.
Caption: General workflow for the physicochemical characterization of the title compound.
Protocol 1: Standardized Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in a range of standard laboratory solvents.
Materials:
-
(2-(Benzylthio)phenyl)boronic acid
-
Scintillation vials (20 mL)
-
Solvents: Water, Methanol, Ethanol, THF, Chloroform, Ethyl Acetate, Hexane, DMSO
-
Vortex mixer
-
Analytical balance
Methodology:
-
Preparation: Weigh approximately 5 mg of (2-(Benzylthio)phenyl)boronic acid into a clean, dry scintillation vial. Record the exact mass.
-
Solvent Addition: Add 100 µL of the first test solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 30 seconds.
-
Observation: Visually inspect the vial against a dark background.
-
If the solid is completely dissolved, the compound is soluble (>50 mg/mL).
-
If the solid remains, proceed to the next step.
-
-
Incremental Addition: Continue adding the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Classification:
-
If dissolution occurs, classify as soluble (5-50 mg/mL).
-
If solid remains after 1 mL, classify as sparingly soluble or insoluble (<5 mg/mL).
-
-
Trustworthiness Check: Repeat the procedure for a known standard (e.g., benzoic acid) to validate the visual assessment technique and solvent quality.
-
Documentation: Record the results for each solvent in a standardized table.
Protocol 2: NMR Analysis for Structural Verification
Objective: To obtain ¹H and ¹¹B NMR spectra to confirm the chemical structure.
Materials & Equipment:
-
(2-(Benzylthio)phenyl)boronic acid
-
NMR tubes (borosilicate for ¹H, quartz recommended for ¹¹B to avoid background signal)[15]
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure complete dissolution.
-
Transfer: Transfer the solution to the NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe for optimal resolution.
-
Acquire a standard ¹H spectrum (e.g., 16-32 scans).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and reference the spectrum (e.g., to residual solvent peak).
-
-
¹¹B NMR Acquisition:
-
If possible, switch the probe or spectrometer configuration for ¹¹B observation. Use of a quartz NMR tube is best practice.[15]
-
Acquire a proton-decoupled ¹¹B spectrum. A higher number of scans may be necessary.
-
Process the spectrum and reference it to an external standard (e.g., BF₃·OEt₂).
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure. The presence of the characteristic sp² boron signal in the ¹¹B spectrum is a key validation point.
Conclusion
(2-(Benzylthio)phenyl)boronic acid is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its solubility is governed by a balance of polar and nonpolar functionalities, making it amenable to a range of organic solvents. Critically, its stability is dictated by a dynamic equilibrium with its boroxine anhydride, a factor that must be managed during storage, handling, and analysis. The Lewis acidity of the boronic acid group is central to its reactivity in synthetic transformations. The spectroscopic data, particularly the signature ¹¹B NMR chemical shift, provides an unambiguous tool for structural confirmation. This guide consolidates these core technical attributes to provide a foundational resource for researchers aiming to leverage this versatile molecule in their scientific endeavors.
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